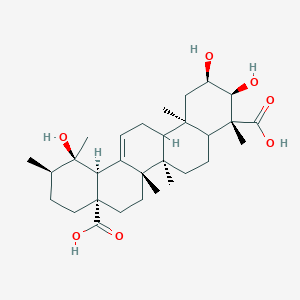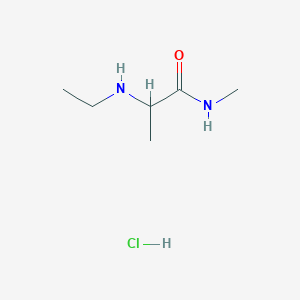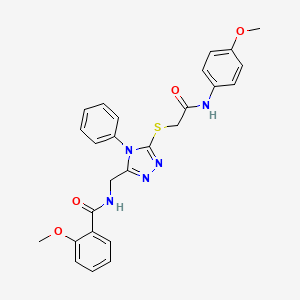![molecular formula C25H35ClN4O2S B2691091 8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione CAS No. 329705-55-7](/img/new.no-structure.jpg)
8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its complex structure, which includes a chlorophenyl group, a dodecyl chain, and a methylsulfanyl group attached to a purine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 3-methylxanthine.
Chlorophenylmethylsulfanyl Group Introduction: The chlorophenylmethylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting 2-chlorobenzyl chloride with a thiol derivative to form the desired sulfanyl group.
Dodecyl Chain Addition: The dodecyl chain is added through an alkylation reaction, where a dodecyl halide reacts with the purine core under basic conditions.
Final Purification: The final compound is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes for efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application being studied, but common targets include kinases and other signaling proteins.
相似化合物的比较
Similar Compounds
- 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
- 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
Uniqueness
8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecyl chain, in particular, can influence its solubility and interaction with biological membranes, setting it apart from other similar compounds.
属性
CAS 编号 |
329705-55-7 |
|---|---|
分子式 |
C25H35ClN4O2S |
分子量 |
491.09 |
IUPAC 名称 |
8-[(2-chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H35ClN4O2S/c1-3-4-5-6-7-8-9-10-11-14-17-30-21-22(29(2)24(32)28-23(21)31)27-25(30)33-18-19-15-12-13-16-20(19)26/h12-13,15-16H,3-11,14,17-18H2,1-2H3,(H,28,31,32) |
InChI 键 |
HJLCDBYMERDSFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[N-methyl4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B2691011.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2691015.png)
![(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2691017.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide](/img/structure/B2691019.png)
![N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2691021.png)

![N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2691025.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2691027.png)
![2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide](/img/structure/B2691028.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2691029.png)
![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2691031.png)
